RB-64

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1174223-49-4 |

|---|---|

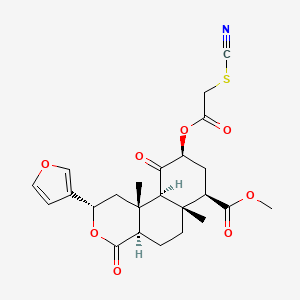

Formule moléculaire |

C24H27NO8S |

Poids moléculaire |

489.5 g/mol |

Nom IUPAC |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2-thiocyanatoacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C24H27NO8S/c1-23-6-4-14-22(29)33-17(13-5-7-31-10-13)9-24(14,2)20(23)19(27)16(8-15(23)21(28)30-3)32-18(26)11-34-12-25/h5,7,10,14-17,20H,4,6,8-9,11H2,1-3H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 |

Clé InChI |

AZPUAKGNQXURGA-ZWLNRFIDSA-N |

SMILES isomérique |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4 |

SMILES canonique |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

The G Protein-Biased κ-Opioid Receptor Agonist RB-64: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical target for the development of non-addictive analgesics. However, the therapeutic utility of KOR agonists has been hampered by significant side effects, including sedation, motor incoordination, and dysphoria. The concept of biased agonism, or functional selectivity, offers a promising strategy to overcome these limitations. This paradigm suggests that a ligand can selectively activate a subset of a receptor's downstream signaling pathways.

At the KOR, agonist binding typically initiates two major signaling cascades: a G protein-mediated pathway, associated with analgesia, and a β-arrestin-2-mediated pathway, which has been linked to many of the receptor's adverse effects. RB-64 (22-thiocyanatosalvinorin A), a semi-synthetic analog of Salvinorin A, has been identified as a potent G protein-biased KOR agonist. It preferentially activates the G protein pathway while minimally engaging the β-arrestin-2 cascade.[1][2] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing its pharmacological profile, the experimental methodologies used for its characterization, and its differential effects on intracellular signaling and in vivo behavior.

Pharmacological Profile of this compound

This compound demonstrates high affinity and selectivity for the κ-opioid receptor. Its defining characteristic is its profound functional selectivity, exhibiting potent agonism at the G protein signaling pathway with minimal efficacy for β-arrestin-2 recruitment. This bias is quantified by comparing its activity in functional assays that measure each pathway independently.

In Vitro Functional Activity at the Mouse κ-Opioid Receptor

The following table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in comparison to the unbiased KOR agonists, U-69,593 and Salvinorin A (Sal A), in assays measuring G protein activation ([³⁵S]GTPγS binding) and β-arrestin-2 recruitment. The data clearly illustrates this compound's G protein bias.

| Ligand | G Protein Activation ([³⁵S]GTPγS) | β-Arrestin-2 Recruitment | Bias Factor |

| pEC₅₀ | Eₘₐₓ (%) | pEC₅₀ | |

| U-69,593 | 8.3 ± 0.04 | 100 ± 3 | 7.3 ± 0.08 |

| Salvinorin A | 8.8 ± 0.03 | 92 ± 2 | 8.2 ± 0.04 |

| This compound | 8.9 ± 0.04 | 91 ± 3 | < 6 |

Data sourced from White et al., 2015.[2] Bias factor was calculated relative to Salvinorin A.

Mechanism of Action: G Protein-Biased Signaling

Activation of the KOR by an agonist leads to a conformational change in the receptor, which allows it to couple with intracellular signaling partners.

-

G Protein Pathway (Activated by this compound): Upon binding of an agonist like this compound, the KOR preferentially couples to inhibitory G proteins (Gαi/o). This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effectors, such as adenylyl cyclase and ion channels, ultimately producing the desired analgesic effects.[1][2] Evidence suggests this pathway also mediates the aversive (dysphoric) effects of KOR activation.[1][2]

-

β-Arrestin-2 Pathway (Minimally Activated by this compound): Unbiased agonists like U-69,593 and Salvinorin A also promote the phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin-2. The recruitment of β-arrestin-2 not only desensitizes G protein signaling but also initiates its own signaling cascades and promotes receptor internalization. This pathway is strongly associated with motor coordination deficits and may contribute to sedation.[1][2]

This compound's chemical structure stabilizes a receptor conformation that is competent for G protein coupling but is a poor substrate for GRK phosphorylation and/or subsequent β-arrestin-2 binding. This selective activation is the molecular basis for its improved side-effect profile in preclinical models.

In Vivo Pharmacological Effects

Preclinical studies in mice demonstrate that this compound's G protein bias translates to a unique and potentially beneficial in vivo activity profile compared to unbiased agonists.

-

Analgesia: this compound produces robust analgesic effects, comparable to unbiased agonists, confirming that this therapeutic effect is mediated by the G protein pathway.[2]

-

Motor Coordination: In the rotarod test, a measure of motor coordination and balance, unbiased agonists like U-69,593 and Salvinorin A cause significant impairment. In contrast, this compound has no effect on rotarod performance, an effect attributed to its failure to recruit β-arrestin-2.[2]

-

Aversion: Like unbiased agonists, this compound induces conditioned place aversion (CPA) at higher doses.[2] This effect persists in β-arrestin-2 knockout mice, strongly suggesting that the aversive properties of KOR activation are, like analgesia, mediated by G protein signaling.[2]

-

Sedation: Unbiased KOR agonists typically reduce locomotor activity. This compound, however, does not induce sedation, indicating this side effect is not mediated by the G protein pathway.[1][2]

| In Vivo Effect | Unbiased Agonists (U-69,593, Sal A) | G Protein-Biased Agonist (this compound) | Implicated Pathway |

| Analgesia | Yes | Yes | G Protein |

| Motor Impairment | Yes | No | β-Arrestin-2 |

| Aversion (CPA) | Yes | Yes | G Protein |

| Sedation | Yes | No | Not G Protein; likely β-Arrestin-2 dependent |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo assays.

In Vitro Assay Workflow for Bias Determination

Protocol 1: [³⁵S]GTPγS Binding Assay (G Protein Activation)

-

Objective: To quantify the ability of a ligand to activate G protein signaling at the KOR.

-

Principle: In the presence of an agonist, the Gα subunit of the G protein releases GDP and binds GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates upon G protein activation. The amount of incorporated radioactivity is proportional to the level of receptor activation.

-

Methodology:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the KOR are prepared by homogenization and centrifugation. Protein concentration is determined.

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) containing an excess of GDP (e.g., 10-30 µM) to ensure G proteins are in an inactive state.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of the test ligand (e.g., this compound), and assay buffer.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated and plotted against ligand concentration to determine EC₅₀ and Eₘₐₓ values.

-

Protocol 2: β-Arrestin-2 Recruitment Assay (PathHunter® Assay)

-

Objective: To quantify the ability of a ligand to induce the recruitment of β-arrestin-2 to the KOR.

-

Principle: This assay uses an enzyme fragment complementation (EFC) technology. The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-EA to the KOR-PK forces the complementation of the enzyme fragments, forming an active β-galactosidase enzyme. The activity of this enzyme is measured with a chemiluminescent substrate.

-

Methodology:

-

Cell Culture: Use a commercially available cell line (e.g., CHO) stably co-expressing the KOR-PK fusion protein and the β-arrestin-EA fusion protein.

-

Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test ligand (e.g., this compound) in assay buffer. Add the compounds to the cells and incubate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagent mixture, containing the chemiluminescent substrate, to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Signal Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal against ligand concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.

-

Protocol 3: Mouse Rotarod Test (Motor Coordination)

-

Objective: To assess the effect of a compound on motor coordination and balance in mice.

-

Principle: The mouse is placed on a rotating rod. A motor-impaired mouse will be unable to maintain its balance and will fall off sooner than an unimpaired mouse.

-

Methodology:

-

Apparatus: Use a rotarod apparatus with a textured rod (e.g., 3 cm diameter) and automated fall detection.

-

Acclimation & Training: Acclimate mice to the testing room. Train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for several trials until a stable baseline performance is achieved.

-

Drug Administration: Administer the test compound (e.g., this compound, U-69,593) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Testing: At a predetermined time post-injection (e.g., 20-30 minutes), place the mouse on the rod.

-

Acceleration Protocol: The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 300 seconds).

-

Data Collection: Record the latency to fall from the rod. A trial may also be ended if the mouse passively rotates with the rod for two consecutive revolutions.

-

Data Analysis: Compare the latency to fall for drug-treated groups to the vehicle-treated control group.

-

Conclusion

This compound is a highly selective, G protein-biased agonist at the κ-opioid receptor. Its unique mechanism of action, characterized by potent activation of G protein signaling with negligible recruitment of β-arrestin-2, results in a distinct pharmacological profile.[1][2] It retains the analgesic properties associated with KOR activation while avoiding the motor impairment and sedative side effects linked to unbiased agonists.[1][2] However, the G protein pathway appears to mediate both analgesia and aversion, indicating that G protein bias alone may not separate all desirable from undesirable effects.[2] this compound serves as an invaluable tool compound for dissecting the specific contributions of KOR signaling pathways to complex behaviors and provides a foundational framework for the rational design of next-generation analgesics with improved therapeutic windows.

References

- 1. The G protein-biased κ-opioid receptor agonist this compound is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The G Protein–Biased κ-Opioid Receptor Agonist this compound Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

22-Thiocyanatosalvinorin A: A Technical Guide to its Discovery, Synthesis, and Biological Activity

This whitepaper provides a comprehensive technical overview of 22-thiocyanatosalvinorin A (also known as RB-64), a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] It is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of novel KOR ligands. This document details the discovery, synthesis, and biological characterization of this compound, with a focus on its unique properties as a biased agonist.

Discovery and Design Rationale

22-Thiocyanatosalvinorin A was developed through a structure-based design approach building upon the natural product Salvinorin A, a potent naturally occurring hallucinogen and the first identified non-nitrogenous KOR agonist.[1][2][4][5] The discovery of Salvinorin A's activity at the KOR opened new avenues for designing novel analgesics and therapeutics for various neuropsychiatric disorders.[4][6] The primary goal in the design of 22-thiocyanatosalvinorin A was to create a KOR agonist with enhanced potency and potentially irreversible binding characteristics to probe the receptor's active state.[1][3]

Molecular modeling studies, based on the activated KOR-salvinorin A model, predicted that the C-2 acetyl group of Salvinorin A is in proximity to the cysteine residue C3157.38 within the KOR binding pocket.[1][3] This led to the hypothesis that introducing an electrophilic group at the C-22 position could lead to a covalent interaction with C3157.38, resulting in irreversible binding.[1][3] A thiocyanate (B1210189) group was chosen as the electrophilic moiety, leading to the design of 22-thiocyanatosalvinorin A.[1]

References

- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Irreversible Binding of RB-64 to the Kappa-Opioid Receptor C315 Residue

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RB-64 (22-thiocyanatosalvinorin A) is a potent and selective G protein-biased agonist of the kappa-opioid receptor (KOR). It was rationally designed as a covalent probe to irreversibly bind to the Cysteine 315 (C315) residue within the KOR binding pocket. This technical guide provides an in-depth analysis of the experimental evidence supporting the irreversible binding mechanism of this compound, including quantitative binding and functional data, detailed experimental methodologies, and a discussion of the current understanding and unresolved questions regarding its covalent interaction, particularly the discrepancy between in vitro and in vivo observations.

Introduction: The Rationale for a Covalent KOR Agonist

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that mediates analgesia, making it a promising therapeutic target. However, the clinical utility of KOR agonists has been limited by side effects such as dysphoria and sedation. The development of functionally selective or "biased" agonists, which preferentially activate specific downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment), is a key strategy to mitigate these adverse effects.

This compound, a derivative of the potent natural KOR agonist Salvinorin A, was designed to be a G protein-biased agonist. Furthermore, it was engineered to form a covalent bond with the KOR, which can offer several advantages for a research tool, including prolonged and specific receptor labeling, facilitating structural and functional studies.

Molecular modeling and substituted cysteine accessibility studies of the KOR identified the C315 residue, located in the seventh transmembrane domain (TM7), as a potential anchoring point for covalent ligands within the agonist-bound state of the receptor. The introduction of an electrophilic thiocyanate (B1210189) group at the C-22 position of Salvinorin A yielded this compound, a compound with the potential to react with the nucleophilic thiol group of C315.

Quantitative Data: Binding Affinity and Functional Potency

This compound exhibits high affinity and potency for the human KOR. The following tables summarize the key in vitro pharmacological data for this compound in comparison to its parent compound, Salvinorin A.

Table 1: Radioligand Binding Affinity at the Human Kappa-Opioid Receptor

| Compound | Radioligand | Ki (nM) |

| This compound | [3H]U69,593 | 0.59 |

| Salvinorin A | [3H]U69,593 | 1.2 |

Data compiled from Yan et al., 2009.

Table 2: Functional Potency in [35S]GTPγS Binding Assay

| Compound | EC50 (nM) | Emax (% of baseline) |

| This compound | 0.077 | 250 |

| Salvinorin A | 0.5 | 250 |

Data compiled from Yan et al., 2009.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the KOR.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human KOR (e.g., CHO-hKOR cells) are prepared.

-

Competitive Binding: A fixed concentration of a high-affinity KOR radioligand (e.g., [3H]U69,593) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound or Salvinorin A).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating G protein signaling downstream of the KOR.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the KOR are used.

-

Assay Components: The membranes are incubated with varying concentrations of the agonist (this compound or Salvinorin A), a fixed concentration of [35S]GTPγS, and GDP.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to G proteins.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide via filtration.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Wash-Resistant Binding Assay

Objective: To provide evidence for the irreversible or slowly dissociating nature of this compound binding to the KOR.

Methodology:

-

Pre-incubation: Cell membranes expressing the KOR are pre-incubated with a high concentration of this compound for an extended period.

-

Washing: The membranes are then subjected to multiple rounds of washing (centrifugation and resuspension in fresh buffer) to remove any unbound or reversibly bound ligand.

-

Radioligand Binding: Following the washing steps, a radioligand binding assay is performed on the pre-treated membranes to assess the occupancy of the receptor by the "wash-resistant" ligand.

-

Analysis: A significant reduction in the binding of the radioligand to the this compound pre-treated and washed membranes, compared to control membranes, indicates wash-resistant binding.

Mass Spectrometry Analysis of Covalent Modification

Objective: To directly identify the covalent adduction of this compound to the C315 residue of the KOR.

Methodology:

-

Peptide Synthesis: A synthetic peptide corresponding to a region of the KOR containing the C315 residue is synthesized.

-

Incubation with this compound: The synthetic peptide is incubated with this compound under conditions that promote the covalent reaction.

-

Mass Spectrometry: The reaction mixture is then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Analysis: The mass spectrum is examined for a peak corresponding to the mass of the peptide plus the mass of the this compound adduct. The expected mass shift would confirm the covalent modification. Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptide and pinpoint the exact site of modification to the C315 residue.

Visualization of Pathways and Workflows

Discussion and Future Directions

However, a critical piece of direct evidence that is currently lacking in the published literature is the testing of this compound on a KOR C315A mutant. Such an experiment would be definitive in confirming the role of this specific cysteine residue. In a C315A mutant, this compound would be expected to still bind reversibly but lose its wash-resistant properties.

Furthermore, there is a notable discrepancy between the in vitro findings and in vivo observations. Preliminary in vivo studies have suggested that this compound does not appear to interact irreversibly with the KOR in a living system.[1] The reasons for this are not yet fully understood but could be due to several factors, including:

-

Pharmacokinetics: The concentration and residence time of this compound at the receptor in vivo may not be sufficient to drive the covalent reaction to completion.

-

Cellular Environment: The intracellular environment, including the presence of endogenous nucleophiles like glutathione, may compete with the C315 residue for reaction with the electrophilic thiocyanate group of this compound.

-

Receptor Dynamics: The conformation and accessibility of the C315 residue in a native cellular context might differ from that in isolated membrane preparations.

Conclusion

This compound stands as a significant tool compound in the study of KOR pharmacology. Its design as a covalent agonist targeting the C315 residue is well-supported by in vitro data. For researchers in drug development, the story of this compound underscores the importance of validating covalent binding mechanisms with a multi-faceted approach, including mutagenesis studies. The divergence between in vitro and in vivo findings also highlights the complexities of translating a designed mechanism of action from a simplified experimental system to a whole organism. Future research should focus on definitively confirming the role of C315 through mutagenesis and elucidating the factors that limit the irreversible binding of this compound in vivo.

References

Pharmacological Profile of RB-64: A G Protein-Biased Kappa-Opioid Receptor Agagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RB-64, chemically known as 22-thiocyanatosalvinorin A, is a potent and selective semi-synthetic analog of the natural diterpenoid Salvinorin A. It has emerged as a critical tool compound in opioid research due to its distinct pharmacological profile as a G protein-biased agonist at the kappa-opioid receptor (KOR).[1][2] The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one downstream signaling pathway over another from the same receptor. In the context of the KOR, agonists can typically signal through two primary pathways: the G protein-dependent pathway and the β-arrestin-2-dependent pathway.

Traditional KOR agonists are effective analgesics with a low risk of abuse; however, their therapeutic utility is severely limited by adverse effects, including sedation, motor incoordination, dysphoria, and hallucinations.[2] A prevailing hypothesis suggests that the analgesic properties of KOR agonists are mediated by G protein signaling, while the adverse effects are linked to the β-arrestin-2 pathway. This compound's strong preference for the G protein pathway makes it an invaluable instrument for dissecting the in vivo consequences of activating these distinct signaling cascades and for exploring the therapeutic potential of G protein-biased KOR agonists as safer analgesics.[1][2]

Data Presentation

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies, often in direct comparison to unbiased or balanced KOR agonists like U69,593 and Salvinorin A.

Table 1: In Vitro Pharmacological Profile at the Mouse KOR

This table summarizes the functional activity of this compound in assays measuring G protein activation and β-arrestin-2 recruitment. The data highlight this compound's profound bias towards the G protein pathway.

| Compound | G Protein Activation (cAMP Assay) | β-Arrestin-2 Recruitment (Tango Assay) | Bias Factor¹ |

| pEC₅₀ | Eₘₐₓ (%) | pEC₅₀ | |

| Salvinorin A (Reference) | 8.8 ± 0.05 | 100 ± 2.4 | 8.2 ± 0.05 |

| U69,593 | 8.2 ± 0.08 | 98 ± 4.5 | 7.9 ± 0.06 |

| This compound | 8.9 ± 0.04 | 95 ± 2.2 | < 6 |

Data derived from White et al., 2015.[1] ¹Bias factor calculated relative to Salvinorin A, indicating the degree of preference for G protein signaling over β-arrestin-2 recruitment. A higher number signifies greater G protein bias.[1][3]

Table 2: In Vivo Pharmacological Profile in Mice

This table contrasts the behavioral effects of the G protein-biased agonist this compound with the unbiased agonist U69,593, demonstrating a unique spectrum of activity for this compound.

| Behavioral Assay | Unbiased Agonist (U69,593) | G Protein-Biased Agonist (this compound) | Implied Signaling Pathway |

| Analgesia (Hot Plate) | Elicits analgesia | Elicits analgesia | G Protein[1][2] |

| Aversion (CPA) | Induces aversion | Induces aversion | G Protein[1][2] |

| Motor Incoordination (Rotarod) | Causes impairment | No effect | β-Arrestin-2[2] |

| Sedation (Locomotion) | Reduces locomotion | No effect | β-Arrestin-2 (or other)[2] |

| Anhedonia (ICSS) | Induces anhedonia-like state | No effect | β-Arrestin-2 (or other)[2] |

CPA: Conditioned Place Aversion; ICSS: Intracranial Self-Stimulation.

Signaling Pathways and Experimental Workflows

KOR Signaling Pathways

Activation of the Kappa-Opioid Receptor, a Gi/o-coupled GPCR, initiates two major intracellular signaling cascades. The classical G protein pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and modulation of ion channels, which is associated with analgesia. The alternative pathway involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin-2. This leads to receptor internalization and activation of distinct downstream effectors, such as p38 MAPK, which are linked to adverse effects like motor incoordination.

References

- 1. The G Protein–Biased κ-Opioid Receptor Agonist this compound Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G protein-biased κ-opioid receptor agonist this compound is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.gpcrdb.org [files.gpcrdb.org]

The Structure-Activity Relationship of RB-64: A Deep Dive into Biased Agonism at the Kappa-Opioid Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RB-64, also known as 22-thiocyanatosalvinorin A, is a potent, semi-synthetic analog of the naturally occurring hallucinogen Salvinorin A.[1][2] It has garnered significant interest in the field of pharmacology due to its unique profile as a functionally selective and irreversible agonist of the kappa-opioid receptor (KOR).[1] Unlike traditional KOR agonists, this compound exhibits profound G protein bias, potently activating G protein signaling pathways with minimal recruitment of β-arrestin-2.[1][2] This biased agonism is hypothesized to be the basis for its improved side-effect profile, offering potent analgesia with a reduction in the sedation, motor incoordination, and dysphoria commonly associated with unbiased KOR agonists. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Structure-Activity Relationships

The key structural modification that confers the unique properties of this compound is the introduction of a thiocyanate (B1210189) group at the C-22 position of the salvinorin A scaffold.[3] This electrophilic group is crucial for its mechanism of action, enabling it to form a covalent bond with a specific cysteine residue (C315) within the KOR binding pocket.[3] This irreversible binding contributes to its high potency and long duration of action.

The SAR of salvinorin A analogs has been extensively explored, with modifications at various positions of the molecule influencing affinity and functional activity at the KOR. The C-2 position, in particular, has been a focal point for derivatization to modulate pharmacological properties.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and a selection of related KOR agonists, including its parent compound Salvinorin A and the classical agonist U-50,488. This data highlights the potent and G protein-biased nature of this compound.

| Compound | KOR Binding Affinity (Ki, nM) | Reference |

| This compound | 0.59 | [3] |

| Salvinorin A | 2.5 - 4.3 | [2][4] |

| U-50,488 | ~1.2 | [5] |

| 16-Bromo Salvinorin A | 2.9 | [4] |

| 16-Ethynyl Salvinorin A | Not Reported | |

| TRK-820 | << U-50,488H | [6] |

| Compound | G Protein Activation (EC50, nM) | β-Arrestin-2 Recruitment (EC50, nM) | Bias Factor (G protein/β-arrestin) | Reference |

| This compound | Sub-nanomolar ([35S]GTPγS) | >1000 | 96 | [2] |

| Salvinorin A | 4.73 (cAMP) | 10.5 (Tango) | ~2.2 | [2] |

| U-50,488 | ~10-50 ([35S]GTPγS) | Not explicitly stated for direct comparison | Unbiased | [5] |

| 16-Bromo Salvinorin A | 0.040 (cAMP) | Higher than U-50,488 | G protein biased | [4] |

| 16-Ethynyl Salvinorin A | 0.019 (cAMP) | More potent than 16-Bromo SalA | Balanced | [4] |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays. The detailed methodologies for three key experiments are provided below.

Radioligand Binding Assay for Kappa-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the KOR.

Materials:

-

HEK293 cells stably expressing human KOR

-

[³H]U-69,593 (radioligand)

-

Unlabeled U-69,593 (for non-specific binding)

-

Test compounds (e.g., this compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-KOR cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]U-69,593 (final concentration ~0.5 nM), and 25 µL of various concentrations of the test compound.

-

For total binding, add 25 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 25 µL of a high concentration of unlabeled U-69,593 (e.g., 10 µM).

-

Add 100 µL of the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Binding Assay for G Protein Activation

This functional assay measures the ability of a compound to activate G proteins coupled to the KOR.

Materials:

-

Membranes from cells expressing KOR

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

Test compounds

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus

-

Microplate scintillation counter or filter reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of assay buffer containing GDP (final concentration 10-30 µM).

-

Add 25 µL of various concentrations of the test compound.

-

Add 25 µL of the KOR-containing membrane preparation (5-20 µg of protein).

-

-

Pre-incubation:

-

Incubate the plate at 30°C for 15-20 minutes.

-

-

Initiation of Reaction:

-

Add 25 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Detection (Filtration Method):

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Termination and Detection (SPA Method):

-

Add SPA beads to each well and incubate for an additional 30 minutes to allow for capture of the radiolabeled G proteins.

-

Centrifuge the plate to pellet the beads.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the basal binding (in the absence of agonist) from all values.

-

Plot the stimulated binding as a function of the log of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

-

PathHunter® β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated KOR.

Materials:

-

PathHunter® cells co-expressing KOR fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (DiscoverX)

-

Cell plating reagent

-

Test compounds

-

PathHunter® Detection Reagents (Substrate and Lysis Buffer)

-

Chemiluminescent plate reader

Procedure:

-

Cell Plating:

-

Plate the PathHunter® cells in a 384-well white, clear-bottom assay plate at the recommended density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the compound dilutions to the cells.

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the detection reagent by mixing the substrate and lysis buffer according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Measurement:

-

Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of a reference agonist.

-

Plot the normalized response as a function of the log of the compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve using non-linear regression.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and the general workflows of the experimental protocols described above.

Caption: G Protein-Biased Signaling Pathway of this compound at the KOR.

Caption: General Workflows for Key In Vitro Pharmacological Assays.

Conclusion

The structure-activity relationship of this compound demonstrates a powerful example of how targeted chemical modification can lead to a pharmacological agent with a highly desirable and specific signaling profile. Its irreversible, G protein-biased agonism at the KOR, driven by the C-22 thiocyanate group, provides a valuable tool for dissecting the distinct physiological roles of G protein and β-arrestin signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug development, facilitating further investigation into the therapeutic potential of biased KOR agonists for the treatment of pain and other neurological disorders with an improved safety profile.

References

- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of pharmacological activities of three distinct kappa ligands (Salvinorin A, TRK-820 and 3FLB) on kappa opioid receptors in vitro and their antipruritic and antinociceptive activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to RB-64: A G Protein-Biased Probe for the κ-Opioid Receptor Active State

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The κ-opioid receptor (KOR) is a critical G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation. The development of functionally selective ligands, or biased agonists, offers a promising strategy to isolate a receptor's therapeutic effects from its undesirable side effects. RB-64 (22-thiocyanatosalvinorin A) has emerged as a potent, irreversible, and highly G protein-biased KOR agonist.[1][2] By preferentially activating G protein signaling pathways over β-arrestin-2 recruitment, this compound serves as an invaluable chemical probe to deconstruct the distinct physiological roles of these pathways. This guide provides a comprehensive overview of this compound's biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Biochemical and Pharmacological Profile of this compound

This compound, a semi-synthetic derivative of Salvinorin A, is distinguished by its functional selectivity.[1] Its thiocyanate (B1210189) group forms an irreversible covalent bond with the KOR, resulting in high potency and long-lasting analgesic effects.[2] Unlike unbiased KOR agonists which robustly recruit both G proteins and β-arrestin-2, this compound shows a significant preference for G protein activation. This bias is believed to underpin its unique in vivo profile, where it produces analgesia without the sedation, motor incoordination, or anhedonia typically associated with KOR activation.[1][2]

Data Presentation: Quantitative Analysis

The following tables summarize the in vitro pharmacological parameters of this compound in comparison to other KOR ligands. Data is derived from studies in cell lines expressing the human KOR.

Table 1: Comparative Binding Affinity at the κ-Opioid Receptor

| Compound | Receptor | Kᵢ (nM) | Radioligand Used |

|---|---|---|---|

| This compound | Human KOR | 1.3 | [³H]U-69,593 |

| Salvinorin A | Human KOR | 1.0 | [³H]U-69,593 |

| U-50,488 | Human KOR | 0.2 | [³H]U-69,593 |

Kᵢ (Inhibition Constant) is a measure of binding affinity; a lower value indicates higher affinity.[3]

Table 2: Functional Activity and Bias Factor at the κ-Opioid Receptor

| Compound | Pathway | EC₅₀ (nM) | Eₘₐₓ (% of U-50,488) | ΔΔLog(τ/Kₐ) | Bias Factor (vs. G protein) |

|---|---|---|---|---|---|

| This compound | G Protein | 1.3 | 101% | 0.00 (Ref.) | - |

| β-arrestin-2 | 391 | 104% | -1.95 | 89.1 | |

| Salvinorin A | G Protein | 1.0 | 99.7% | 0.00 (Ref.) | - |

| (Reference) | β-arrestin-2 | 5.75 | 97.2% | -0.11 | 1.3 |

| U-69,593 | G Protein | 0.8 | 100% | 0.00 (Ref.) | - |

| (Unbiased) | β-arrestin-2 | 10.1 | 100% | -0.21 | 1.6 |

EC₅₀ (Half-maximal effective concentration) measures potency. Eₘₐₓ (Maximum effect) measures efficacy. The Bias Factor quantifies the degree to which a ligand favors one pathway over another, calculated here using the operational model (ΔΔLog(τ/Kₐ)). A high bias factor for this compound indicates strong G protein preference.[4][5]

Mechanism of Action: Probing the G Protein-Coupled Active State

GPCRs like the KOR can adopt multiple active conformations upon agonist binding, which in turn determines their coupling preference to intracellular transducers such as G proteins or β-arrestins.[5] this compound is hypothesized to stabilize a KOR conformation that is highly favorable for Gαi/o protein engagement but unfavorable for β-arrestin-2 recruitment.[1] This selective activation of the G protein pathway leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP), and subsequent modulation of ion channels, which is thought to mediate the analgesic effects.[6] Conversely, the minimal recruitment of β-arrestin-2 is linked to a reduction in receptor internalization and the avoidance of side effects like motor incoordination.[1][2]

Caption: KOR biased signaling pathway activated by this compound.

Key Experimental Protocols

Characterizing a biased agonist like this compound requires a suite of in vitro assays to quantify its binding affinity, functional potency, and pathway selectivity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a high-affinity radioligand for receptor binding sites.[3][7]

-

Principle: Unlabeled this compound competes with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]U-69,593) for binding to KOR-expressing cell membranes. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and used to calculate the Kᵢ.[7]

-

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing human KOR.[8]

-

Radioligand: [³H]U-69,593 (Specific Activity ~40-60 Ci/mmol).[8]

-

Test Compound: this compound.

-

Non-specific Control: 10 µM unlabeled U-69,593 or Naloxone.[9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

GF/C glass fiber filters, cell harvester, scintillation counter.[3]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-Specific Binding (10 µM Naloxone), and Competition (serial dilutions of this compound).[3]

-

Add 50 µL of the appropriate solution (buffer, Naloxone, or this compound) to the wells.

-

Add 50 µL of [³H]U-69,593 (final concentration ~0.5-1.0 nM).[3]

-

Initiate the reaction by adding 100 µL of the KOR membrane suspension (15-20 µg protein/well).[9]

-

Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle shaking to reach equilibrium.[9]

-

Filtration: Terminate the reaction by rapid filtration over GF/C filters using a cell harvester. Wash filters 3x with ice-cold wash buffer.[3]

-

Quantification: Place filters in scintillation vials with cocktail and measure radioactivity (CPM).

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot percent specific binding vs. log[this compound] to determine the IC₅₀. Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[3]

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the first step in G protein activation and is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[10][11]

-

Principle: In the presence of an agonist like this compound, the KOR facilitates the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G protein activation.[11][12]

-

Materials:

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound. Prepare a membrane mix containing membranes and GDP in assay buffer; pre-incubate for 15 minutes on ice.[13]

-

Assay Setup: To a 96-well plate, add 50 µL of test compound (this compound dilutions) or buffer.

-

Add 50 µL of the membrane/GDP premix.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).[10]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]

-

Termination & Quantification: Terminate by rapid filtration through filter plates. Wash filters with ice-cold buffer. Measure radioactivity via scintillation counting.[10]

-

Data Analysis: Plot [³⁵S]GTPγS binding vs. log[this compound] and fit with a sigmoidal dose-response curve to obtain EC₅₀ and Eₘₐₓ values.

-

Protocol 3: β-arrestin-2 Recruitment Assay

This assay quantifies the ability of a ligand to promote the interaction between the activated KOR and β-arrestin-2.

-

Principle: A common method is the PathHunter assay (DiscoverX), which uses enzyme fragment complementation.[14] Cells co-express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, inactive enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14]

-

Materials:

-

Procedure:

-

Cell Plating: Plate the engineered cells in 384-well plates (e.g., 2,500 cells/well) and incubate overnight.[15]

-

Compound Addition: Prepare serial dilutions of this compound and add to the cells.

-

Incubation: Incubate for 90 minutes at 37°C / 5% CO₂.[15]

-

Detection: Add PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[15]

-

Quantification: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot luminescence vs. log[this compound] and fit with a sigmoidal dose-response curve to obtain EC₅₀ and Eₘₐₓ values for β-arrestin-2 recruitment.

-

Caption: Conceptual workflow for calculating a ligand's bias factor.

Conclusion

This compound is a uniquely powerful tool for probing the active state of the κ-opioid receptor. Its potent, irreversible agonism combined with its profound bias for G protein signaling allows researchers to selectively activate this pathway both in vitro and in vivo.[1][2] By using this compound, investigators can effectively dissect the downstream consequences of KOR-mediated G protein activation, contributing to a deeper understanding of opioid pharmacology and paving the way for the rational design of safer, more effective therapeutics with fewer side effects.

References

- 1. The G Protein–Biased κ-Opioid Receptor Agonist this compound Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G protein-biased κ-opioid receptor agonist this compound is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. files.gpcrdb.org [files.gpcrdb.org]

- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurochemical Effects of RB-64 Administration

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Contrary to the presupposition of RB-64 as a dopamine-norepinephrine reuptake inhibitor, current scientific literature categorizes this compound (22-thiocyanatosalvinorin A) as a potent and selective G protein-biased agonist of the kappa-opioid receptor (KOR).[1][2][3] This guide will, therefore, elaborate on the neurochemical effects stemming from its action as a KOR agonist, with a particular focus on the downstream modulation of dopamine (B1211576) and norepinephrine (B1679862) systems.

Introduction to this compound

This compound is a semi-synthetic analog of Salvinorin A, a naturally occurring psychoactive diterpenoid.[3] Its primary mechanism of action is the activation of the KOR, a G protein-coupled receptor (GPCR) involved in mediating nociception, mood, and reward.[4] What distinguishes this compound is its functional selectivity, or "biased agonism." It preferentially activates the G protein signaling pathway over the β-arrestin-2 pathway.[1][2] This bias is hypothesized to retain the therapeutic effects of KOR activation, such as analgesia, while mitigating adverse effects like dysphoria, sedation, and motor incoordination, which are thought to be associated with β-arrestin-2 signaling.[1][5][6]

Primary Neurochemical Profile: Kappa-Opioid Receptor Agonism

As a KOR agonist, this compound's principal neurochemical effect is the modulation of adenylyl cyclase activity and ion channel function via the Gαi/o subunit of the G protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and the inhibition of voltage-gated calcium channels, which in turn reduces neuronal excitability and neurotransmitter release.[6]

Downstream Effects on the Dopaminergic System

The activation of KORs has a significant modulatory effect on the dopaminergic system, primarily an inhibitory one. KORs are located on the terminals of dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to areas like the nucleus accumbens (NAc) and the striatum.[7][8]

-

Inhibition of Dopamine Release: Systemic administration of KOR agonists has been shown to decrease extracellular dopamine levels in the NAc and caudate putamen.[9][10] This effect is a cornerstone of the dysphoria and anhedonia associated with unbiased KOR agonists.[11]

-

G Protein-Biased Agonism and Dopamine: Some studies with G protein-biased KOR agonists, distinct from this compound, have indicated that these compounds may not significantly alter baseline dopamine concentrations in the NAc, unlike unbiased agonists.[12] This suggests that the dopamine-depleting effects of KOR agonism might be at least partially mediated by the β-arrestin pathway, and thus, G protein-biased agonists like this compound could have a more favorable profile in this regard.[12][13]

Downstream Effects on the Noradrenergic System

The influence of KOR activation on the noradrenergic system is less extensively characterized. Some evidence suggests that KORs can inhibit the release of norepinephrine (NE).

-

Inhibition of Norepinephrine Release: Studies in guinea pig brain slices have demonstrated that KOR agonists can inhibit the stimulated release of norepinephrine.[14] However, these effects were not consistently observed in rat brain tissues, indicating potential species-specific differences.[14] The precise effects of this compound on norepinephrine release have not been explicitly detailed in the available literature.

Quantitative Data Summary

The following tables summarize quantitative data from studies on KOR agonists, including this compound where available.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Receptor/Assay | Source |

|---|---|---|---|

| KOR Binding Affinity (Ki) | ~0.2 nM | Human KOR | [1] |

| G Protein Activation (EC50) | ~1.5 nM | [35S]GTPγS binding | [1] |

| β-arrestin-2 Recruitment (EC50) | >10,000 nM | PathHunter β-arrestin assay | [1] |

| Bias Factor (vs. Salvinorin A) | 35-96 | G protein vs. β-arrestin-2 |[3] |

Table 2: In Vivo Neurochemical and Behavioral Effects of KOR Agonists

| Compound | Dose | Effect on Dopamine Release (NAc) | Behavioral Effect | Species | Source |

|---|---|---|---|---|---|

| U-50,488H | 3 mg/kg, i.p. | ↓ ~50% from baseline | Sedation, Dysphoria | Mouse | [12] |

| Salvinorin A | 2.0 mg/kg | ↓ ~63% from baseline | Depressive-like behavior | Rat | [8] |

| Triazole 1.1 (G protein-biased) | 15 mg/kg, i.p. | No significant change | Antinociception without dysphoria | Mouse | [12] |

| this compound | 3 mg/kg | Not explicitly quantified, but lacks anhedonic effects | Analgesia, Aversion | Mouse |[1] |

Detailed Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

This protocol is a synthesized representation of methodologies used to measure neurotransmitter levels in freely moving animals.[8][12]

-

Animal Surgery: Male C57BL/6 mice or Sprague-Dawley rats are anesthetized with isoflurane. A guide cannula is stereotaxically implanted targeting the nucleus accumbens shell or core. The cannula is secured with dental cement. Animals are allowed to recover for at least 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm active membrane) is inserted into the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). After a stabilization period of at least 2 hours, dialysate samples are collected every 20 minutes for at least one hour to establish a stable baseline.

-

Drug Administration: this compound or a vehicle control is administered (e.g., intraperitoneally).

-

Sample Collection: Dialysate samples continue to be collected every 20 minutes for a predetermined period (e.g., 2-3 hours) post-injection.

-

Neurochemical Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the average baseline concentration.

Conditioned Place Aversion (CPA) Assay

This protocol outlines the methodology to assess the aversive properties of a compound.[1]

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable door.

-

Pre-conditioning Phase (Day 1): Mice are placed in the apparatus with free access to both chambers for 15 minutes. The time spent in each chamber is recorded to establish any baseline preference.

-

Conditioning Phase (Days 2-5): A biased conditioning paradigm is used. On alternating days, mice receive an injection of the drug (e.g., this compound, 3 mg/kg, i.p.) and are confined to their initially non-preferred chamber for 30 minutes. On the other days, they receive a vehicle injection and are confined to their preferred chamber.

-

Test Phase (Day 6): Mice are placed back in the apparatus in a drug-free state with free access to both chambers for 15 minutes. The time spent in each chamber is recorded.

-

Data Analysis: Aversion is indicated by a significant decrease in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase.

Signaling Pathways and Visualizations

This compound Signaling at the Kappa-Opioid Receptor

Caption: this compound preferentially activates the Gαi/o pathway, inhibiting adenylyl cyclase and Ca²⁺ channels.

KOR-Mediated Modulation of Dopamine Release

References

- 1. The G Protein–Biased κ-Opioid Receptor Agonist this compound Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G protein-biased κ-opioid receptor agonist this compound is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

- 7. Frontiers | Crosstalk Between Kappa Opioid and Dopamine Systems in Compulsive Behaviors [frontiersin.org]

- 8. Depressive-like effects of the kappa opioid receptor agonist salvinorin A are associated with decreased phasic dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 12. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Opioid receptor regulation of the release of norepinephrine in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The G Protein-Biased Kappa Opioid Receptor Agonist RB-64: A Technical Guide to its Impact on β-arrestin-2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target in the development of analgesics with a lower risk of dependence and abuse compared to traditional mu-opioid receptor agonists. However, the therapeutic utility of KOR agonists has been hampered by side effects such as sedation, motor incoordination, hallucinations, and dysphoria. The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another, has opened new avenues for designing KOR agonists with improved therapeutic profiles. RB-64 (22-thiocyanatosalvinorin A), a semi-synthetic analog of salvinorin A, has emerged as a significant tool compound in this area. It is a functionally selective KOR agonist that displays a strong bias towards G protein signaling over β-arrestin-2 recruitment.[1] This technical guide provides an in-depth analysis of this compound's impact on β-arrestin-2 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts: β-arrestin-2 Signaling

β-arrestins, particularly β-arrestin-2, are cytosolic proteins that play a critical role in the regulation of GPCR signaling. Initially identified for their role in desensitizing G protein signaling, they are now recognized as versatile scaffold proteins that initiate G protein-independent signaling cascades. Upon agonist binding to a GPCR, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular loops and C-terminal tail. This phosphorylation event serves as a docking site for β-arrestin-2. The binding of β-arrestin-2 to the receptor sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling. Furthermore, β-arrestin-2 facilitates the internalization of the receptor via clathrin-coated pits, a process that can lead to receptor downregulation or recycling back to the cell surface. Beyond desensitization and internalization, β-arrestin-2 can act as a scaffold to recruit and activate various downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2, thereby initiating distinct cellular responses.

This compound: A G Protein-Biased Agonist

This compound is characterized by its potent activation of G protein signaling pathways with significantly reduced recruitment of β-arrestin-2 to the kappa opioid receptor.[1] This biased agonism is quantified by a bias factor, which in the case of this compound, is as high as 96, indicating a strong preference for the G protein pathway.[1] This functional selectivity is believed to be the basis for its unique in vivo profile, where it produces analgesia with a reduction in some of the typical KOR-mediated side effects.[2]

Quantitative Data

The following tables summarize the in vitro functional activity of this compound in comparison to the unbiased KOR agonist U69,593 and the natural product salvinorin A. The data is derived from studies utilizing HEK293 cells expressing the mouse kappa opioid receptor.[3]

Table 1: β-arrestin-2 Recruitment (Tango Assay)

| Compound | EC50 (nM) | Emax (% of U69,593) |

| U69,593 | 130 ± 1.2 | 100 |

| Salvinorin A | 23 ± 1.2 | 110 ± 4 |

| This compound | 2800 ± 1.3 | 98 ± 7 |

Table 2: G Protein Signaling (GlowSensor cAMP Assay)

| Compound | EC50 (nM) | Emax (% of U69,593) |

| U69,593 | 7.9 ± 1.2 | 100 |

| Salvinorin A | 1.1 ± 1.2 | 110 ± 2 |

| This compound | 1.4 ± 1.3 | 120 ± 4 |

Table 3: Kappa Opioid Receptor Internalization

| Treatment | % Internalization (15 min) |

| Control | 36 ± 9 |

| U69,593 (1 µM) | 83 ± 5 |

| Salvinorin A (1 µM) | 82 ± 7 |

| This compound (1 µM) | 32.7 ± 6 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by White et al. (2015).[3]

β-arrestin-2 Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin-2 to the activated kappa opioid receptor.

-

Cell Culture and Transfection: HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are transiently transfected with a plasmid encoding the mouse kappa opioid receptor fused to a C-terminal V2 vasopressin receptor tail (to enhance β-arrestin recruitment) and a GAL4-VP16 transcription factor linked by a TEV protease cleavage site.

-

Assay Procedure:

-

24 hours post-transfection, cells are plated into 384-well white, clear-bottom plates at a density of 20,000 cells per well.

-

Cells are then treated with varying concentrations of this compound, U69,593, or salvinorin A for 16 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the medium is removed, and a luciferase substrate (e.g., Bright-Glo, Promega) is added to each well.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: Luminescence values are normalized to the response of a saturating concentration of U69,593. Dose-response curves are generated, and EC50 and Emax values are calculated using non-linear regression.

G Protein Activation Assay (GlowSensor cAMP Assay)

This assay measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gi/o protein activation.

-

Cell Culture and Transfection: HEK293 cells are cultured as described above. Cells are co-transfected with a plasmid encoding the mouse kappa opioid receptor and the pGloSensor-22F cAMP plasmid (Promega).

-

Assay Procedure:

-

24 hours post-transfection, cells are plated into 384-well white, clear-bottom plates at a density of 20,000 cells per well.

-

The following day, the culture medium is replaced with CO2-independent medium containing 10% FBS and the cells are incubated for 1 hour at 37°C.

-

Cells are then treated with varying concentrations of this compound, U69,593, or salvinorin A for 15 minutes.

-

Forskolin (B1673556) is then added to all wells to a final concentration of 1 µM to stimulate cAMP production.

-

Luminescence is measured immediately and kinetically for 15 minutes using a plate reader.

-

-

Data Analysis: The area under the curve for the kinetic luminescence readings is calculated. Data are normalized to the response of vehicle-treated cells (forskolin only). Dose-response curves for the inhibition of cAMP production are generated, and EC50 and Emax values are calculated.

Kappa Opioid Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the kappa opioid receptor.

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the mouse kappa opioid receptor with an N-terminal FLAG tag.

-

Immunofluorescence Staining:

-

Transfected cells are plated on poly-D-lysine-coated coverslips.

-

Cells are treated with vehicle or agonists (1 µM) for 15 minutes at 37°C.

-

Cells are then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% normal goat serum.

-

The FLAG-tagged receptors are labeled with a primary anti-FLAG antibody followed by a fluorescently labeled secondary antibody.

-

Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei.

-

-

Image Acquisition and Analysis:

-

Images are captured using a confocal microscope.

-

Receptor internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments in multiple cells for each condition. The percentage of internalized receptors is then calculated.

-

Visualizations

Signaling Pathways

Caption: Comparison of signaling pathways activated by an unbiased agonist versus the G protein-biased agonist this compound.

Experimental Workflows

Caption: Workflow for the Tango β-arrestin-2 recruitment assay.

References

- 1. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]

- 2. The G protein-biased κ-opioid receptor agonist this compound is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The G Protein–Biased κ-Opioid Receptor Agonist this compound Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Experimental Protocols for In Vivo Analgesia Studies of RB-64

Introduction

RB-64 (22-thiocyanatosalvinorin A) is a potent and selective G protein-biased agonist for the kappa-opioid receptor (KOR).[1][2] KOR agonists are known to be effective analgesics, but their clinical use has been hampered by side effects such as sedation, motor incoordination, and dysphoria.[2][3] These side effects are thought to be mediated by the β-arrestin-2 signaling pathway, whereas the analgesic effects are primarily driven by G protein signaling.[1][2] this compound's functional selectivity or "biased agonism" allows it to preferentially activate the G protein pathway, offering the potential for strong analgesia with a reduced side effect profile.[1][3]

These application notes provide detailed protocols for assessing the analgesic properties of this compound in preclinical, in vivo rodent models. The methodologies described are standard, validated assays for evaluating thermal nociception, mechanical allodynia, and inflammatory pain.

Mechanism of Action: Biased Agonism of this compound

This compound's therapeutic potential lies in its ability to selectively activate a subset of the signaling cascades downstream of the KOR. Upon binding to the KOR, this compound preferentially stimulates G protein-mediated signaling, which leads to analgesia. It shows significantly less recruitment of the β-arrestin-2 pathway, which is associated with many of the undesirable side effects of traditional KOR agonists.[1][2]

Experimental Workflow

A typical in vivo analgesic study follows a standardized workflow to ensure reproducibility and minimize animal stress, which can influence pain perception.[4] The process includes acclimatization, baseline pain threshold measurement, administration of the test compound (this compound) or vehicle, and subsequent post-treatment pain assessments at various time points.

Quantitative Data Summary: this compound

The analgesic effect of this compound has been quantified using the hot plate test in wild-type (WT) mice. The data below is summarized from published findings, demonstrating a significant increase in pain latency post-administration.[1]

| Treatment Group | Time Post-Treatment (minutes) | Mean Latency (% Maximum Possible Effect) | Significance vs. Vehicle |

| Vehicle | 10 - 30 | ~5% | - |

| This compound (3 mg/kg) | 10 | ~15% | Not Significant |

| This compound (3 mg/kg) | 20 | ~55% | p < 0.001 |

| This compound (3 mg/kg) | 30 | ~30% | p < 0.05 |

Table 1: Summary of this compound's analgesic effect in the hot plate assay. Data adapted from White, K.L., et al. (2015).[1]

Detailed Experimental Protocols

Hot Plate Test for Thermal Nociception

This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[5][6]

-

Objective: To assess the efficacy of this compound in reducing acute thermal pain.

-

Materials: Hot plate apparatus with temperature control (e.g., Ugo Basile), transparent observation cylinder, timer, test animals (mice or rats), this compound solution, and vehicle control (e.g., saline).

-

Animal Preparation:

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

-

For several days prior to testing, acclimate the animals to the experimental room for at least 1 hour.[4]

-

On the test day, allow animals to acclimate to the room for at least 30 minutes before beginning the experiment.

-

-

Procedure:

-

Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[7]

-

Baseline Measurement: Gently place each animal on the hot plate within the transparent cylinder and start the timer.[5] Observe for signs of nociception, such as hind paw licking, shaking, or jumping.[5] Record the latency time to the first response. A cut-off time (e.g., 30-45 seconds) must be implemented to prevent tissue damage.[7]

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Measurement: At predetermined time points (e.g., 10, 20, 30, 60 minutes) after injection, place the animal back on the hot plate and measure the response latency as described for the baseline.[1]

-

-

Data Analysis: The analgesic effect is determined by the increase in latency time post-treatment compared to baseline and vehicle controls. Data can be expressed as raw latency times or as a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Von Frey Test for Mechanical Allodynia

This assay measures mechanical sensitivity, a key symptom of neuropathic pain, by assessing the withdrawal threshold to a non-noxious mechanical stimulus.[8][9]

-

Objective: To determine if this compound can reverse mechanical hypersensitivity in a relevant pain model (e.g., nerve injury or inflammation).

-

Materials: Von Frey filaments (calibrated set of nylon monofilaments) or an electronic Von Frey apparatus, elevated testing chambers with a wire mesh floor, test animals.[4][10]

-

Animal Preparation:

-

Procedure:

-

Baseline Measurement: Apply the Von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[8]

-

Use the "up-down" method to determine the 50% paw withdrawal threshold.[9] Start with a mid-range filament. A positive response (paw withdrawal, flinching, or licking) leads to the use of the next smaller filament; a negative response leads to the next larger filament.

-

The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.

-

Administer this compound or vehicle.

-

Post-Treatment Measurement: At desired time points, repeat the threshold measurement procedure.

-

-

Data Analysis: The analgesic effect is demonstrated by a significant increase in the paw withdrawal threshold (in grams) in the this compound treated group compared to the vehicle group.

Formalin Test for Nociceptive and Inflammatory Pain

The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between acute nociceptive pain and persistent inflammatory pain.[11][12][13]

-

Objective: To evaluate the effect of this compound on both acute (neurogenic) and tonic (inflammatory) pain.

-

Materials: Observation chambers (transparent), mirrors for unobstructed viewing, formalin solution (e.g., 2.5-5% in saline), microsyringes, timer, test animals.[11]

-

Animal Preparation:

-